N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Compounds containing 3-imino-3H-furan-2-one and related structures have shown promising qualities due to their high reactivity and potential biological actions. The addition of a thiophene substituent increases these compounds' desirable characteristics. These molecules, including those related closely to the structure , have been explored for their synthetic pathways and reactivity, leading to the development of novel chemical entities with significant biological activities (Shipilovskikh & Rubtsov, 2014).
Biological Activities and Pharmaceutical Potential
Derivatives of furan and thiophene have been studied for their biological and pharmacological potentials. For instance, compounds featuring nitrofuran and thiophene groups have been evaluated as pro-drug systems, showing promise in releasing therapeutic drugs selectively in hypoxic solid tumors (Berry et al., 1997). This suggests that the compound could be of interest in developing targeted cancer therapies.
Material Science and Conductive Polymers
Research on conducting polymers has also shown that furan and thiophene-containing compounds can be polymerized to create materials with low redox switching potentials and high stability in the conducting state. These properties are critical for applications in electrochromic devices and other electronic materials (Sotzing et al., 1996). The intricate structure of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide may offer unique electronic properties valuable in these fields.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-17-5-3-2-4-14(17)12-22-20(24)19(23)21-10-8-16-6-7-18(27-16)15-9-11-26-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWZFLHKKMHHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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